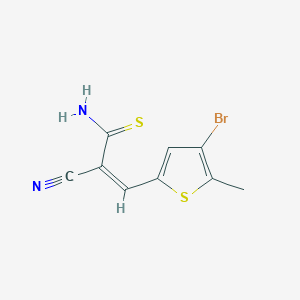

3-(4-bromo-5-methyl-2-thienyl)-2-cyano-2-propenethioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(4-bromo-5-methyl-2-thienyl)-2-cyano-2-propenethioamide" is a polyfunctional thiophene derivative, exhibiting a unique combination of functionalities that contribute to its diverse chemical behavior and properties. The interest in such compounds largely stems from their potential in various fields, including material science and pharmaceuticals, due to their photophysical and electronic properties.

Synthesis Analysis

The synthesis of polyfunctional thiophene derivatives, such as "this compound", involves the interaction of 3-amino-2-cyanothioacrylamides with active halo methylene compounds under mild conditions, resulting in 5-acyl-2-amino-3-cyanothiophenes as the sole products. This process allows for the introduction of various substituents onto the thiophene ring, enabling the fine-tuning of the compound's properties for specific applications (Lugovik et al., 2017).

Molecular Structure Analysis

The molecular structure of thiophene derivatives significantly influences their optoelectronic properties. Studies involving computational and experimental investigations have shown that these compounds populate an intramolecular charge-transfer (ICT) Franck-Condon state upon absorption of light, with emissions occurring from a twisted ICT minimum. Such insights help understand the relationship between molecular structure and photophysical properties, guiding the design of materials with desired optical characteristics (Lugovik et al., 2017).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, enabling the synthesis of a wide array of functionalized compounds. For instance, the cross-coupling reactions of thiophenes with haloacetophenones or halides under specific conditions can lead to the formation of compounds with diverse functional groups, which significantly affect their chemical reactivity and interaction with other molecules. These reactions are crucial for tailoring the properties of thiophene-based compounds for specific applications (Yin et al., 2008).

Applications De Recherche Scientifique

Synthesis and Heterocyclic Compound Formation

Research into the synthesis of heterocyclic compounds, including thieno-fused heterocycles, has demonstrated the utility of thiophene derivatives similar to 3-(4-bromo-5-methyl-2-thienyl)-2-cyano-2-propenethioamide in creating diverse chemical structures. For example, studies have shown the synthesis of thieno-fused five- and six-membered nitrogen and oxygen heterocycles via intramolecular heteroannulation of substituted thiophenes. This method has paved the way for the development of novel compounds with potential applications in various fields including pharmaceuticals and materials science (Acharya, Gautam, & Ila, 2017).

Polymerization and Material Science

Thiophene derivatives are also key precursors in the polymerization processes leading to conductive polymers. Research into terthiophene derivatives substituted at specific positions has explored their polymerizability and the resultant polymers' properties. These studies contribute to advancing materials science, particularly in the development of new conductive materials for electronics and optoelectronics. The modification of thiophene units and their incorporation into polymers can significantly affect the solubility, electrical conductivity, and overall performance of the resulting materials (Visy, Lukkari, & Kankare, 1994).

Anticancer Research

The exploration of thiophene derivatives in the context of anticancer research has identified several compounds with promising in vitro cytotoxic activities. Synthesis strategies targeting S-glycosyl and S-alkyl derivatives of thiophene-based compounds have led to the identification of molecules exhibiting significant anticancer properties. These findings highlight the potential of thiophene derivatives in the development of new anticancer agents, contributing to ongoing efforts in medicinal chemistry to find effective treatments for various cancer types (Saad & Moustafa, 2011).

Photochromic and Magnetic Materials

In the realm of multifunctional materials, research has shown that thiophene derivatives can be integral to synthesizing compounds exhibiting unique properties such as photochromism and slow magnetic relaxation. These materials are of interest for their potential applications in data storage, sensors, and switchable devices. The synthesis of mononuclear bisthienylethene-cobalt(II) complexes has revealed compounds that not only show field-induced slow magnetic relaxation but also display photochromic behavior, underlining the versatility of thiophene derivatives in materials science (Cao et al., 2015).

Propriétés

IUPAC Name |

(Z)-3-(4-bromo-5-methylthiophen-2-yl)-2-cyanoprop-2-enethioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S2/c1-5-8(10)3-7(14-5)2-6(4-11)9(12)13/h2-3H,1H3,(H2,12,13)/b6-2- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYHCKCYWFOWNK-KXFIGUGUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C=C(C#N)C(=S)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(S1)/C=C(/C#N)\C(=S)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(2-hydroxyethyl)thio]benzoyl}-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5602928.png)

![4-methoxy-2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5602936.png)

![4-({2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5602943.png)

![2-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5602949.png)

![N-[2-(4-phenylpyrimidin-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5602950.png)

![6-(2-furyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5602960.png)

![3-(4-fluorophenyl)imidazo[1,5-a]pyridine](/img/structure/B5602970.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5602983.png)

![2-[5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5602991.png)

![N-{4-[acetyl(methyl)amino]phenyl}-5-chloro-2-methoxybenzamide](/img/structure/B5602993.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5603005.png)

![1-phenyl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone](/img/structure/B5603017.png)